molecular formula C15H10O2S B2568981 5-Naphthalen-2-yl-thiophene-2-carboxylic acid CAS No. 205871-45-0

5-Naphthalen-2-yl-thiophene-2-carboxylic acid

Cat. No. B2568981
CAS RN: 205871-45-0
M. Wt: 254.3
InChI Key: WKFJEHHQCQTQMU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 5-Naphthalen-2-yl-thiophene-2-carboxylic acid were not found in the available resources, thiophene derivatives are known to participate in a variety of reactions. For instance, they can undergo condensation reactions, such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Physical And Chemical Properties Analysis

5-Naphthalen-2-yl-thiophene-2-carboxylic acid has a molecular weight of 254.30 and a molecular formula of C15H10O2S . Additional physical and chemical properties were not found in the available resources.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

5-Naphthalen-2-yl-thiophene-2-carboxylic acid serves as a versatile precursor in the synthesis of various bioactive molecules. Its carboxylic acid group can undergo activation and subsequent coupling with amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, and other derivatives. These transformations are fundamental in the development of new pharmaceuticals, where the thiophene ring is often incorporated due to its electron-rich nature, which can enhance binding interactions with biological targets .

Materials Science: Organic Semiconductors

In the realm of organic electronics, thiophene derivatives are key components due to their excellent charge transport properties. 5-Naphthalen-2-yl-thiophene-2-carboxylic acid can be polymerized or copolymerized to create organic semiconductors with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The naphthalene moiety contributes to the rigidity and planarity of the resulting polymers, which is crucial for efficient charge mobility .

Environmental Science: Sensing and Detection

This compound’s unique structure makes it suitable for the development of chemical sensors. When incorporated into polymers or as part of a sensing array, it can interact with various environmental pollutants, changing its optical or electrical properties in response to the presence of specific contaminants. This allows for the detection and quantification of harmful substances in the environment, contributing to pollution monitoring and control efforts .

Analytical Chemistry: Chromatographic Standards

Due to its well-defined structure and purity, 5-Naphthalen-2-yl-thiophene-2-carboxylic acid can be used as a chromatographic standard. It helps in calibrating and validating analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), ensuring the accuracy and reliability of analytical results in various research and quality control laboratories .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, thiophene derivatives are explored for their potential enzyme inhibitory activities. By modifying the thiophene core with various substituents, researchers can investigate the structure-activity relationships (SAR) and identify compounds that can modulate the activity of enzymes implicated in diseases. This compound, with its naphthalene and thiophene rings, could serve as a lead structure for the design of enzyme inhibitors .

Pharmacology: Drug Delivery Systems

The carboxylic acid functionality of 5-Naphthalen-2-yl-thiophene-2-carboxylic acid allows for the conjugation with drug molecules or the formation of prodrugs. These conjugates can be designed to improve the solubility, stability, and bioavailability of therapeutic agents. Additionally, the compound’s aromatic system may facilitate passive diffusion across biological membranes, enhancing drug delivery to target tissues .

Future Directions

One potential future direction for research involving 5-Naphthalen-2-yl-thiophene-2-carboxylic acid and similar compounds is in the field of insecticide resistance. For instance, a study found that boronic acid inhibitors of the carboxylesterase αE7, a common enzyme that confers resistance to organophosphates in insects, could be used to restore the effectiveness of these insecticides .

properties

IUPAC Name

5-naphthalen-2-ylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-15(17)14-8-7-13(18-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFJEHHQCQTQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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